molecular formula C18H17N3O3 B2927958 2-(benzyloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034316-60-2

2-(benzyloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide

Cat. No. B2927958
CAS RN: 2034316-60-2
M. Wt: 323.352
InChI Key: SHYQXMASFXLZRV-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit potent biological activity, making it an attractive target for drug development.

Scientific Research Applications

Synthesis and Characterization of Related Compounds

  • Synthesis of Aminosugars and Derivatives

    A study by Yoshimura et al. (1972) discusses the improved synthesis of 2-acetamido-2-deoxy-D-mannose and its derivatives, highlighting techniques such as benzylglycosidation and benzylidenation, which could be relevant for synthesizing similar complex organic molecules (Yoshimura et al., 1972).

  • Efficient Synthesis Routes

    Cai et al. (2009) describe an efficient synthesis route for 2-acetamido-2-deoxy-beta-D-hexopyranosides, which could offer insights into synthesizing compounds with specific glycosidic structures (Cai et al., 2009).

  • Novel Synthesis of Pyrazole Derivatives

    Chkirate et al. (2019) explore the synthesis and characterization of pyrazole-acetamide derivatives, revealing the influence of hydrogen bonding on self-assembly and their antioxidant activity. This study could provide a basis for the synthesis and potential applications of pyrazine derivatives (Chkirate et al., 2019).

properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-17(13-24-11-14-4-2-1-3-5-14)21-10-16-18(20-8-7-19-16)15-6-9-23-12-15/h1-9,12H,10-11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYQXMASFXLZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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